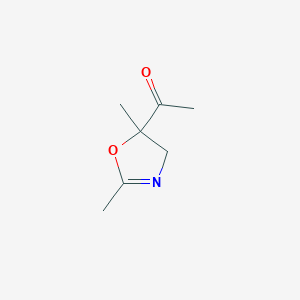![molecular formula C17H15N3O5 B12899575 N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine CAS No. 67726-11-8](/img/structure/B12899575.png)
N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((2-Oxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzamido)acetic acid is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 2-(4-(((2-Oxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzamido)acetic acid typically involves the condensation of 2-aminophenol with an aldehyde or ketone to form the benzoxazole core. This is followed by further functionalization to introduce the acetic acid moiety. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to optimize the reaction conditions and improve yields . Industrial production methods often involve the use of magnetic nanocatalysts, which offer the advantage of easy separation and reuse .
Chemical Reactions Analysis
2-(4-(((2-Oxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzamido)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures
Scientific Research Applications
2-(4-(((2-Oxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzamido)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and antioxidant effects.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(4-(((2-Oxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 2-(4-(((2-Oxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzamido)acetic acid include other benzoxazole derivatives and oxazole compounds. These compounds share a similar core structure but differ in their functional groups and biological activities. For example:
Benzoxazole: A simpler structure with diverse biological activities.
Oxazole: Contains a five-membered ring with oxygen and nitrogen atoms, exhibiting various pharmacological properties .
2-(4-(((2-Oxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzamido)acetic acid stands out due to its unique combination of the benzoxazole core with the acetic acid moiety, enhancing its biological and chemical properties.
Properties
CAS No. |
67726-11-8 |
|---|---|
Molecular Formula |
C17H15N3O5 |
Molecular Weight |
341.32 g/mol |
IUPAC Name |
2-[[4-[(2-oxo-1,3-benzoxazol-3-yl)methylamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C17H15N3O5/c21-15(22)9-18-16(23)11-5-7-12(8-6-11)19-10-20-13-3-1-2-4-14(13)25-17(20)24/h1-8,19H,9-10H2,(H,18,23)(H,21,22) |
InChI Key |
KPGYZXHYGQEQGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CNC3=CC=C(C=C3)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-](/img/structure/B12899499.png)

![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)
![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)



![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)


